![molecular formula C26H28N4O4 B10841412 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves multiple steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone to form a 2,7-disubstituted anthraquinone derivative. This intermediate can then be further aminated to produce the final compound . The reaction conditions typically involve the use of pyrophosphoryl chloride for cyclization and various amines for the amination steps .
Chemical Reactions Analysis
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit telomerase and other cellular proteins makes it a potential anticancer agent.
Mechanism of Action
The primary mechanism of action of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their stability and integrity. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
The uniqueness of this compound lies in its specific inhibition of telomerase, which distinguishes it from other anthraquinone derivatives that primarily target DNA .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-[(2-pyrrolidin-1-ylacetyl)amino]anthracen-2-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H28N4O4/c31-23(15-29-9-1-2-10-29)27-17-5-7-19-21(13-17)26(34)22-14-18(6-8-20(22)25(19)33)28-24(32)16-30-11-3-4-12-30/h5-8,13-14H,1-4,9-12,15-16H2,(H,27,31)(H,28,32) |
InChI Key |
CJLKYQVGOOCWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


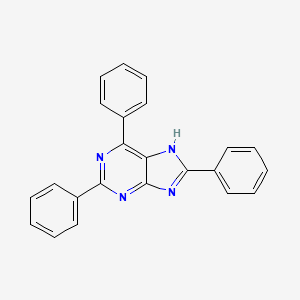

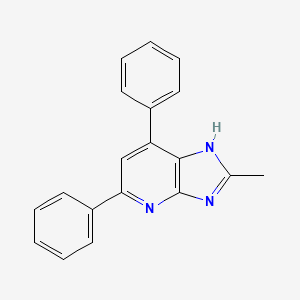

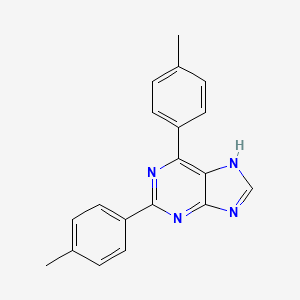

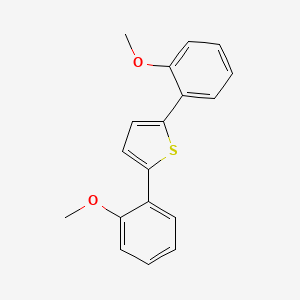

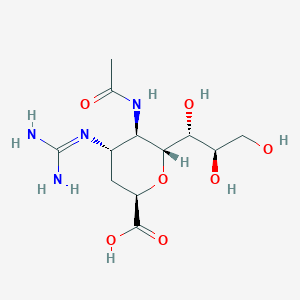
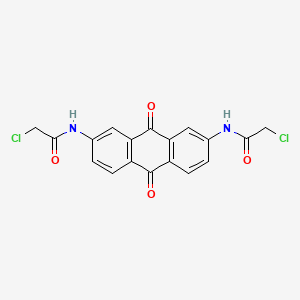
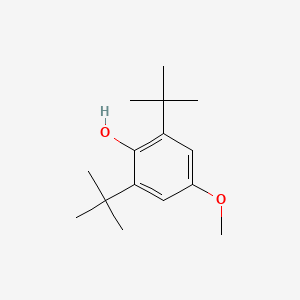
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
